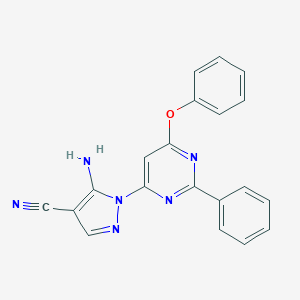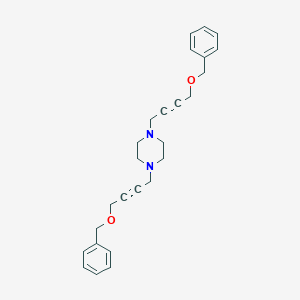![molecular formula C13H11N3S2 B287837 3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B287837.png)
3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine, commonly known as BTP, is a heterocyclic compound that has shown potential in scientific research applications. BTP is a member of the thiazolo[3,2-a]pyrimidine family of compounds, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and antifungal properties. In
Mecanismo De Acción
The mechanism of action of BTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. BTP has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival.
Biochemical and Physiological Effects
In addition to its antitumor and antiviral properties, BTP has been found to exhibit anti-inflammatory and antioxidant effects. BTP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTP in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of BTP is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
For research include the development of BTP derivatives with improved solubility and bioavailability, investigation of its immunomodulatory effects, and its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of BTP involves the condensation of 2-aminobenzothiazole with 2-cyano-3-methylthioacrylic acid followed by cyclization with triethylamine. The resulting product is a yellow crystalline solid with a melting point of 214-216°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
BTP has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that BTP can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTP has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Propiedades
Nombre del producto |
3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine |
|---|---|
Fórmula molecular |
C13H11N3S2 |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C13H11N3S2/c1-2-5-11-9(4-1)15-12(18-11)10-8-17-13-14-6-3-7-16(10)13/h1-2,4-5,8H,3,6-7H2 |
Clave InChI |
OEYRGBGUWXHCGM-UHFFFAOYSA-N |
SMILES |
C1CN=C2N(C1)C(=CS2)C3=NC4=CC=CC=C4S3 |
SMILES canónico |
C1CN=C2N(C1)C(=CS2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)


![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)
![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)

![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate](/img/structure/B287781.png)